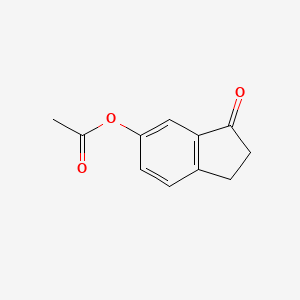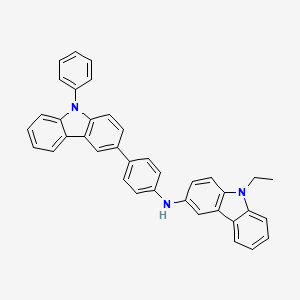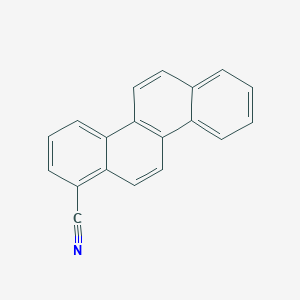
N-(2-(4-phenylpiperazin-1-yl)ethyl)quinoline-8-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-phenylpiperazin-1-yl)ethyl)quinoline-8-sulfonamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a quinoline ring, a sulfonamide group, and a phenylpiperazine moiety, which contribute to its unique chemical properties and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-phenylpiperazin-1-yl)ethyl)quinoline-8-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline-8-sulfonamide coreThe final step involves the alkylation of the piperazine nitrogen with an appropriate alkylating agent to introduce the phenyl group .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents used in the synthesis must be carefully selected to minimize side reactions and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(4-phenylpiperazin-1-yl)ethyl)quinoline-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be employed to modify the quinoline ring or the sulfonamide group.
Substitution: Nucleophilic substitution reactions are common, particularly at the piperazine nitrogen and the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides or sulfonyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can introduce various functional groups onto the quinoline or piperazine moieties .
Aplicaciones Científicas De Investigación
N-(2-(4-phenylpiperazin-1-yl)ethyl)quinoline-8-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of N-(2-(4-phenylpiperazin-1-yl)ethyl)quinoline-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit the activity of certain enzymes involved in cellular metabolism, leading to altered cellular functions. The compound may also interact with receptors in the nervous system, modulating neurotransmitter release and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]carbonyl}phenyl)quinoline-8-sulfonamide: Shares a similar quinoline-sulfonamide structure but differs in the piperazine substitution.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a pyrimidine ring instead of a quinoline ring, with similar piperazine substitution.
5-((4-phenylpiperazine-1-yl)methyl)8-hydroxyquinoline: Another quinoline-based compound with a different functional group arrangement.
Uniqueness
N-(2-(4-phenylpiperazin-1-yl)ethyl)quinoline-8-sulfonamide is unique due to its specific combination of a quinoline ring, sulfonamide group, and phenylpiperazine moiety. This unique structure contributes to its distinct chemical properties and potential therapeutic applications, setting it apart from other similar compounds .
Propiedades
Número CAS |
912761-42-3 |
|---|---|
Fórmula molecular |
C21H24N4O2S |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
N-[2-(4-phenylpiperazin-1-yl)ethyl]quinoline-8-sulfonamide |
InChI |
InChI=1S/C21H24N4O2S/c26-28(27,20-10-4-6-18-7-5-11-22-21(18)20)23-12-13-24-14-16-25(17-15-24)19-8-2-1-3-9-19/h1-11,23H,12-17H2 |
Clave InChI |
BFMDQBQNBADTLK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



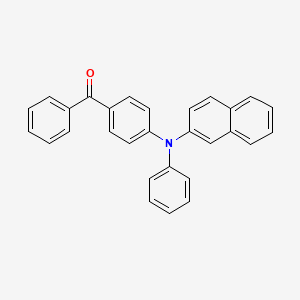
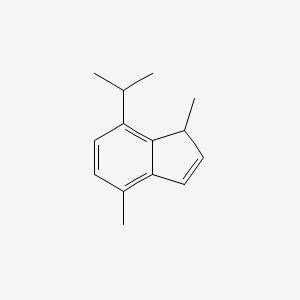
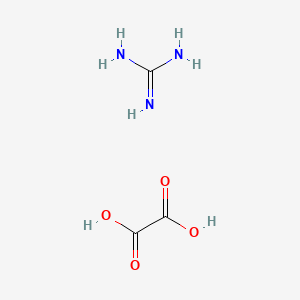
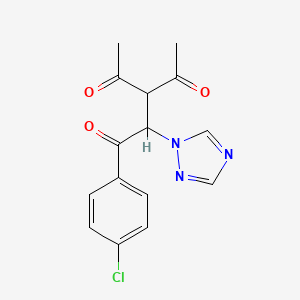
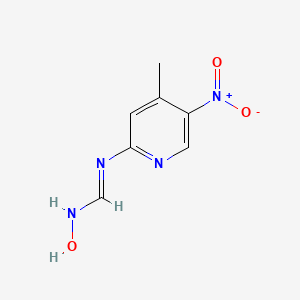
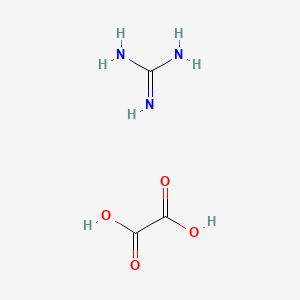
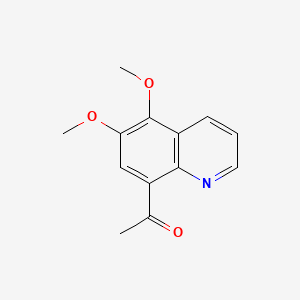
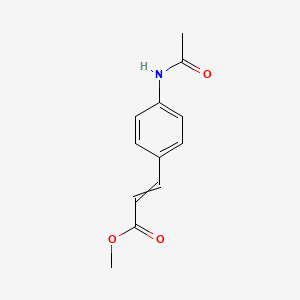
![4-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B14133427.png)
